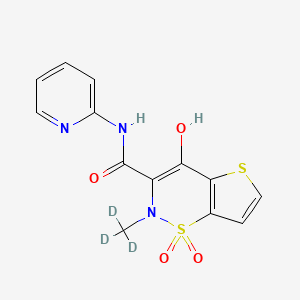
L-Proline-13C5,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline-13C5,15N is a stable isotope-labeled compound of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The isotopically labeled versions of these reagents are used to introduce the 13C and 15N isotopes into the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic enrichment and chemical purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline-13C5,15N undergoes various chemical reactions, including:
Oxidation: L-Proline can be oxidized to form pyrroline-5-carboxylate and subsequently to glutamate.
Reduction: It can be reduced to form hydroxyproline, an important component of collagen.
Substitution: L-Proline can participate in substitution reactions, particularly in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly employed
Major Products
Oxidation: Pyrroline-5-carboxylate and glutamate.
Reduction: Hydroxyproline.
Substitution: Various peptides and proteins
Wissenschaftliche Forschungsanwendungen
L-Proline-13C5,15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and dynamics. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing compounds.
Industry: Applied in the production of labeled peptides and proteins for various industrial applications .
Wirkmechanismus
L-Proline-13C5,15N exerts its effects primarily through its incorporation into proteins and peptides. The isotopic labeling allows researchers to track its incorporation and study the molecular interactions and pathways involved. The labeled proline can be used to investigate protein folding, stability, and interactions with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
L-Proline-13C5,15N is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. Similar compounds include:
L-Proline-13C5: Labeled only with carbon-13.
L-Proline-15N: Labeled only with nitrogen-15.
This compound,d7: Additionally labeled with deuterium (d7).
L-Leucine-13C6,15N: Another amino acid labeled with carbon-13 and nitrogen-15 .
These compounds are used in similar applications but differ in their specific isotopic labeling, which can provide additional information in certain experimental setups.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
121.087 g/mol |
IUPAC-Name |
(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
ONIBWKKTOPOVIA-XAFSXMPTSA-N |
Isomerische SMILES |
[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



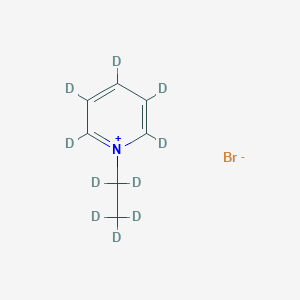
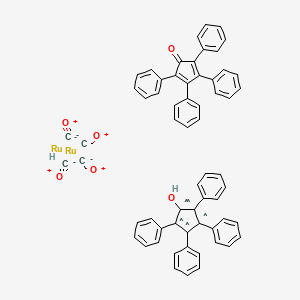
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

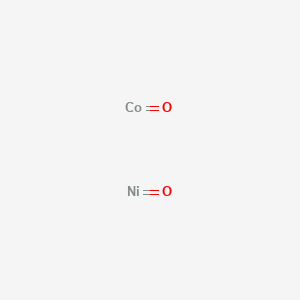
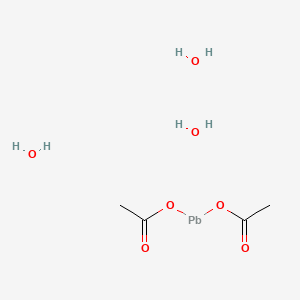

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
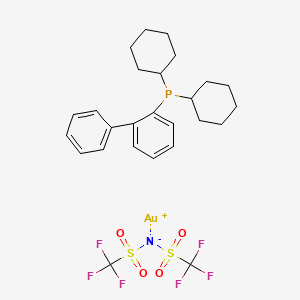
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
